
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butylamino group, a cyanopyrimidine ring, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide typically involves the reaction of 2-amino-5-cyanopyrimidine with butylamine, followed by the acylation of the resulting intermediate with benzoyl chloride. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the final product. Common solvents used in this synthesis include dichloromethane and ethanol, and the reactions are often catalyzed by bases such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity compound. The reaction conditions are optimized to minimize waste and energy consumption, making the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylamino or cyanopyrimidine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzoic acid.
Reduction: Formation of N-(2-(Butylamino)-5-aminopyrimidin-4-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide can be compared with other benzamide derivatives, such as:
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-(2-(Butylamino)-5-aminopyrimidin-4-yl)benzamide: Similar structure but with an amino group instead of a cyano group.
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzylamine: Similar structure but with a benzylamine group instead of a benzamide.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
918662-96-1 |
|---|---|
Molekularformel |
C16H17N5O |
Molekulargewicht |
295.34 g/mol |
IUPAC-Name |
N-[2-(butylamino)-5-cyanopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C16H17N5O/c1-2-3-9-18-16-19-11-13(10-17)14(21-16)20-15(22)12-7-5-4-6-8-12/h4-8,11H,2-3,9H2,1H3,(H2,18,19,20,21,22) |
InChI-Schlüssel |
DGSYESOJKSVYRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=NC=C(C(=N1)NC(=O)C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



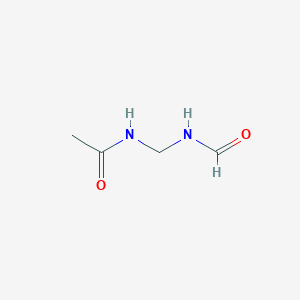
![6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B12931769.png)


![[4-(1-Butyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B12931776.png)
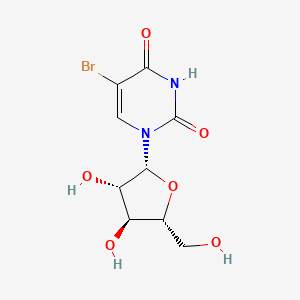

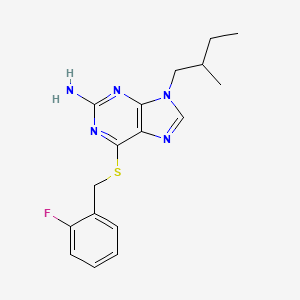
![4,4'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B12931791.png)
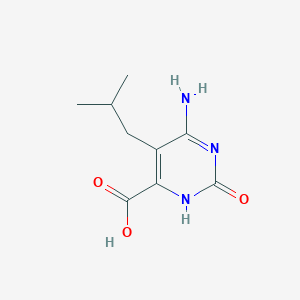
![N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B12931798.png)
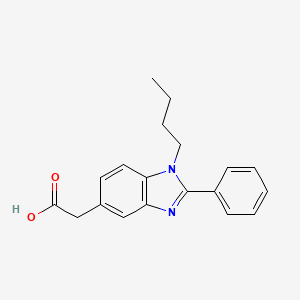
![4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-one](/img/structure/B12931820.png)
